molecular formula C11H24O4Si B8363741 Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate CAS No. 164264-15-7

Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate

Cat. No.: B8363741
CAS No.: 164264-15-7
M. Wt: 248.39 g/mol
InChI Key: BGWPGVOSZIFEDY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is a chiral compound that features a tert-butyldimethylsilyloxy group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The key steps include:

  • Protection of the hydroxyl group with TBDMS-Cl and imidazole.
  • Esterification of the resulting silyl ether with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of free hydroxyl groups or other protected derivatives.

Scientific Research Applications

Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxybutanoate is unique due to its specific chiral configuration and the presence of both a silyl ether and an ester group. This combination allows for versatile applications in various synthetic and research contexts.

Properties

CAS No.

164264-15-7

Molecular Formula

C11H24O4Si

Molecular Weight

248.39 g/mol

IUPAC Name

methyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxybutanoate

InChI

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-9(7-8-12)10(13)14-4/h9,12H,7-8H2,1-6H3/t9-/m0/s1

InChI Key

BGWPGVOSZIFEDY-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CCO)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCO)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.